molecular formula C20H21N5O4S B2845612 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223826-95-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2845612
CAS No.: 1223826-95-6
M. Wt: 427.48
InChI Key: SQZRXNUBEZKCRP-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with a unique structure that combines a benzodioxole moiety with a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole moiety, followed by the construction of the thiazolopyrimidine core. Key steps include:

    Formation of Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Construction of Thiazolopyrimidine Core: This step involves the cyclization of appropriate thioamide and amidine precursors under basic conditions.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the thiazolopyrimidine core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways such as signal transduction or metabolic processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c26-16(21-9-13-4-5-14-15(8-13)29-12-28-14)10-25-11-22-18-17(19(25)27)30-20(23-18)24-6-2-1-3-7-24/h4-5,8,11H,1-3,6-7,9-10,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZRXNUBEZKCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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